molecular formula C12H23ClN2O B1398300 N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236266-49-1

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1398300
CAS No.: 1236266-49-1
M. Wt: 246.78 g/mol
InChI Key: NLDISGWVPLOHCC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O and its molecular weight is 246.78 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride has been explored for its potential applications in antimicrobial treatments. Research has demonstrated the synthesis of compounds related to pyrrolidinecarboxamide with significant activity against bacterial or fungal strains. These compounds have shown efficacy comparable or even superior to standard drugs, indicating the potential of this compound derivatives in antimicrobial applications (Zhuravel et al., 2005).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of pyrrolidinecarboxamide have been used to synthesize novel polymers. These polymers, containing the pyridyl moiety in the main chain, exhibit desirable properties such as high yield, inherent viscosities, and good thermal stability. They have shown excellent solubility in polar solvents and potential applications in various industries due to their solubility and thermal properties (Faghihi & Mozaffari, 2008).

Synthesis of Schiff Bases and Antimicrobial Agents

The synthesis of Schiff bases from this compound and their evaluation as antimicrobial agents is another significant area of application. These Schiff bases have shown considerable antimicrobial activity, indicating their potential as effective antimicrobial agents. The study highlights the importance of the pyrrolidinecarboxamide structure in developing new antimicrobial compounds (Al-Omar & Amr, 2010).

Pharmaceutical Applications

In pharmaceutical research, compounds derived from this compound have been synthesized and evaluated for their potential as peptide deformylase inhibitors. This indicates the role of such compounds in developing new pharmaceuticals aimed at treating various diseases by inhibiting the peptide deformylase enzyme (Slade et al., 2006).

Properties

IUPAC Name

N-cyclohexyl-N-methylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-14(10-6-3-2-4-7-10)12(15)11-8-5-9-13-11;/h10-11,13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDISGWVPLOHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.